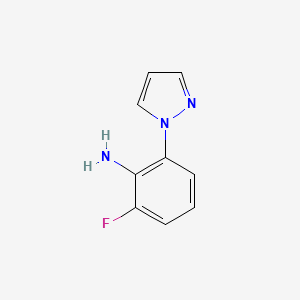

3-Ciano-6-ciclopropil-2,5-piridindicarboxilato de dietilo

Descripción general

Descripción

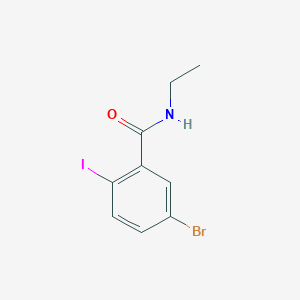

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate (DCP) is an organic compound that has been studied extensively in recent years due to its unique properties. DCP is a colorless, odorless, and relatively non-toxic compound that can be synthesized from simple starting materials. It has been found to have a wide range of applications in scientific research, from its use in biochemical and physiological studies to its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

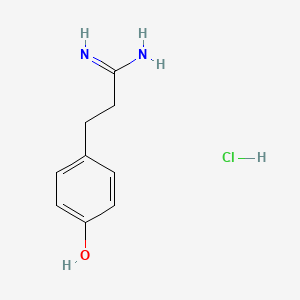

Activación del cloruro por cloruro de hidrógeno

Este compuesto sirve como donante de protones y se ha utilizado en sistemas modelo para estudiar la activación de iones cloruro por cloruro de hidrógeno. Este proceso es significativo para comprender los mecanismos de la química ácido-base en diversos entornos .

Tratamiento de enfermedades infecciosas

Debido a sus propiedades químicas, el 3-Ciano-6-ciclopropil-2,5-piridindicarboxilato de dietilo se ha explorado por su potencial en el tratamiento de enfermedades infecciosas. Su eficacia en este campo aún está en investigación, con implicaciones prometedoras para futuras aplicaciones terapéuticas .

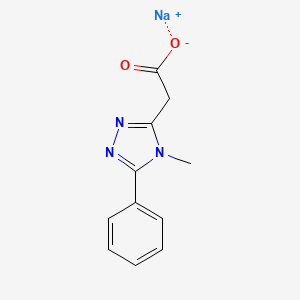

Potenciación de los antibióticos

La investigación indica que este compuesto puede mejorar la eficacia de los carbapenémicos y otros antibióticos contra las bacterias. Esto es particularmente importante en la lucha contra las bacterias gramnegativas multirresistentes, ya que inhibe su metabolismo energético al interferir con el ciclo del ácido cítrico .

Pruebas farmacéuticas

El compuesto se utiliza en pruebas farmacéuticas debido a su alta pureza y estabilidad. Sirve como estándar de referencia para garantizar la precisión y fiabilidad de los métodos analíticos en los procesos de desarrollo y control de calidad de los medicamentos .

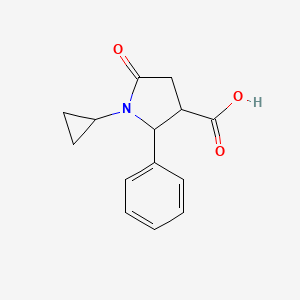

Aminuación reductora organocatalítica

En el campo de la síntesis orgánica, el this compound se utiliza como fuente de hidrógeno para la aminación reductora. Esta es una reacción clave en la producción de varias aminas, que son bloques de construcción esenciales en productos farmacéuticos y productos químicos finos .

Reducción conjugada

De manera similar, este compuesto se emplea como donante de hidrógeno en reacciones de reducción conjugada. Estas reacciones son cruciales para la síntesis de alquenos a partir de compuestos carbonílicos α, β-insaturados, que son intermediarios valiosos en la síntesis orgánica .

Mecanismo De Acción

Target of Action

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is primarily targeted towards bacteria, particularly multidrug resistant Gram negative bacteria . It potentiates the activity of carbapenems and other antibiotics against these bacteria .

Mode of Action

This compound acts as a proton donor and has been used as a model system to study the activation of chloride by hydrogen chloride . It interacts with its bacterial targets by inhibiting the citric acid cycle, which is crucial for energy metabolism in these organisms .

Biochemical Pathways

By inhibiting the citric acid cycle, Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate disrupts the energy metabolism of the bacteria . This leads to a decrease in bacterial growth and proliferation, thereby potentiating the effects of other antibiotics .

Result of Action

The primary result of the action of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is the inhibition of bacterial growth and proliferation . By disrupting energy metabolism, it weakens the bacteria and enhances the effectiveness of other antibiotics .

Análisis Bioquímico

Biochemical Properties

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate plays a significant role in biochemical reactions as a proton donor. It has been used as a model system to study the activation of chloride by hydrogen chloride . This compound interacts with enzymes and proteins involved in the citric acid cycle, inhibiting energy metabolism in multidrug-resistant Gram-negative bacteria . By potentiating the activity of carbapenems and other antibiotics, Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate enhances their effectiveness against bacterial infections .

Cellular Effects

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the citric acid cycle, thereby preventing energy metabolism in bacteria . This inhibition disrupts cellular processes, leading to the death of multidrug-resistant Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate involves its role as a proton donor and its interaction with biomolecules. It binds to enzymes in the citric acid cycle, inhibiting their activity and preventing energy metabolism in bacteria . This inhibition leads to the accumulation of metabolic intermediates and disrupts cellular processes, ultimately resulting in bacterial cell death . The compound’s potentiating effects on antibiotics further enhance its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate remains stable under specific conditions, allowing for prolonged antibacterial activity .

Dosage Effects in Animal Models

The effects of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and enhances the activity of antibiotics . At higher doses, Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate may exhibit toxic or adverse effects . Threshold effects and the compound’s safety profile need to be thoroughly investigated to determine its optimal dosage for therapeutic use .

Metabolic Pathways

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is involved in metabolic pathways related to the citric acid cycle. It interacts with enzymes and cofactors, inhibiting their activity and preventing energy metabolism in bacteria . This inhibition disrupts metabolic flux and leads to the accumulation of metabolic intermediates .

Transport and Distribution

The transport and distribution of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, determining its effectiveness in targeting bacterial infections . Understanding the transport mechanisms of Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is crucial for optimizing its therapeutic potential .

Subcellular Localization

Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with enzymes and proteins involved in the citric acid cycle, enhancing its antibacterial activity .

Propiedades

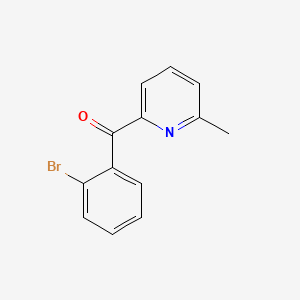

IUPAC Name |

diethyl 3-cyano-6-cyclopropylpyridine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-20-14(18)11-7-10(8-16)13(15(19)21-4-2)17-12(11)9-5-6-9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILACIZRZVYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)C(=O)OCC)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401189265 | |

| Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-74-0 | |

| Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Isopropyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1532175.png)

![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine](/img/structure/B1532184.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide](/img/structure/B1532189.png)

![[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1532191.png)